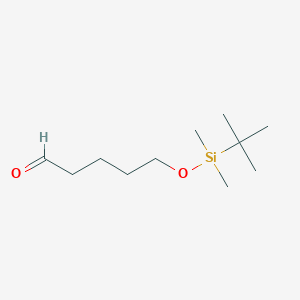

5-((tert-Butyldimethylsilyl)oxy)pentanal

描述

Overview of Aldehyde Functionality in Chemical Transformations

The aldehyde functional group, characterized by a carbonyl center bonded to a hydrogen atom and an R group, is one of the most versatile functionalities in organic chemistry. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, making it a linchpin for carbon-carbon bond formation. Aldehydes readily undergo a wide array of transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, Grignard reactions, and reductive aminations. This inherent reactivity allows for the elaboration of carbon skeletons and the introduction of diverse functional groups, positioning aldehydes as critical intermediates in the synthesis of natural products, pharmaceuticals, and materials.

Significance of Silyl (B83357) Ethers as Protecting Groups in Complex Molecule Synthesis

In the intricate landscape of total synthesis, the ability to selectively mask and unmask reactive functional groups is crucial. Silyl ethers are a widely employed class of protecting groups for hydroxyl moieties due to their ease of installation, stability across a range of reaction conditions, and mild cleavage protocols. The stability of a silyl ether is tunable by varying the steric bulk of the substituents on the silicon atom, allowing for orthogonal protection strategies where different silyl groups can be selectively removed in the presence of others.

Among the various silyl ethers, the tert-butyldimethylsilyl (TBS) group is particularly prominent. Introduced by E.J. Corey, TBS ethers exhibit a useful balance of stability and reactivity. They are robust enough to withstand numerous synthetic transformations, including many organometallic reactions, oxidations, and reductions, yet can be selectively cleaved under mild conditions, typically using fluoride (B91410) ion sources such as tetra-n-butylammonium fluoride (TBAF) or acidic conditions. This reliability and selectivity make TBS ethers an indispensable tool for the protection of alcohols during the synthesis of complex molecules.

Contextualization of 5-((tert-Butyldimethylsilyl)oxy)pentanal within Synthetic Methodologies

This compound (CAS No: 87184-80-3) is a bifunctional molecule that strategically combines the reactivity of an aldehyde with the protective capacity of a TBS ether. nih.gov This structure makes it a valuable five-carbon building block. The aldehyde terminus can participate in a variety of carbon-carbon bond-forming reactions to extend the molecular framework, while the TBS-protected hydroxyl group at the other end remains inert. Following the desired transformations at the aldehyde site, the silyl ether can be deprotected to reveal a primary alcohol, which can then be used for subsequent functionalization.

A common method for the synthesis of ω-silyloxyaldehydes like this compound involves the ozonolysis of a corresponding terminal alkene bearing a TBS-protected alcohol, followed by a reductive workup. For instance, the ozonolysis of (6-heptenyloxy)(tert-butyl)dimethylsilane would yield the target aldehyde.

While specific, detailed research findings on the direct application of this compound in the total synthesis of complex natural products are not extensively documented in readily accessible literature, its utility can be inferred from the broader class of ω-silyloxyaldehydes. These compounds are frequently employed in iterative synthetic strategies, where the carbon chain is extended from the aldehyde terminus, and the revealed alcohol from deprotection serves as a handle for further reactions.

Emerging Research Trajectories for Silyloxyaldehydes

The field of organic synthesis is continuously evolving, and the development of new synthetic methods involving silyloxyaldehydes is an active area of research. A significant focus lies in the development of catalytic, asymmetric reactions that can set stereocenters with high enantioselectivity.

Recent advancements have demonstrated the use of chiral catalysts in asymmetric vinylogous aldol reactions of silyloxy furans with aldehydes, showcasing the potential for creating complex, stereochemically rich structures from silyloxyaldehyde precursors. Furthermore, new catalytic asymmetric methods are being developed for the preparation of α-silyloxyaldehydes, which are valuable building blocks for the synthesis of polyketide natural products. smolecule.com These methods often involve the enantioselective functionalization of alkynes or other simple starting materials, providing efficient access to chiral silyloxyaldehydes that can be used in the synthesis of complex fragments of biologically active molecules.

The development of novel catalytic systems that can achieve high levels of stereocontrol in reactions involving silyloxyaldehydes will undoubtedly expand their utility in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

An in-depth look at the synthesis of this compound, a valuable bifunctional building block in organic chemistry, reveals a strategic process involving selective protection and subsequent mild oxidation. The methodologies employed are designed to precisely modify one of two identical functional groups in the starting material, showcasing key principles of modern synthetic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNNMAIKEURUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450917 | |

| Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87184-80-3 | |

| Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 5 Tert Butyldimethylsilyl Oxy Pentanal in Complex Molecule Synthesis

Aldol (B89426) Additions and Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation, and 5-((tert-butyldimethylsilyl)oxy)pentanal serves as a valuable substrate in several of its variants. The stereochemical course of these reactions is often dictated by the interplay between the bulky TBS ether and the reaction conditions.

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction, which employs silyl (B83357) enol ethers as nucleophiles, is a powerful tool for constructing β-hydroxy carbonyl compounds, often with a high degree of stereocontrol. nsf.gov

In reactions involving this compound and other β-silyloxyaldehydes, the stereochemical outcome is highly dependent on the nature of the protecting group. While larger protecting groups on the aldehyde might be expected to increase diastereoselectivity, studies have shown that smaller silyl groups can lead to improved selectivity. nsf.gov For instance, in the Mukaiyama aldol reaction of β-silyloxyaldehydes, the use of a TBS group, which is considered sterically smaller than a tert-butyl group due to longer C-Si bond lengths, can result in higher 1,3-anti-selectivity. nsf.gov This is attributed to the ability of the TBS group to occupy a space distant from repulsive interactions within the transition state, thus favoring one diastereomeric pathway over the other. nsf.gov

Lewis acids are crucial in activating the aldehyde component in Mukaiyama aldol reactions and influencing the stereochemical outcome. nih.govnih.gov Boron trifluoride etherate (BF3·Et2O) is a commonly used Lewis acid that can promote the reaction between silyl enol ethers and aldehydes like this compound. nsf.gov The choice of Lewis acid can significantly impact the diastereoselectivity of the reaction. For example, in certain systems, BF3·Et2O has been shown to mediate Mukaiyama aldol reactions with good selectivity. nsf.gov The Lewis acid coordinates to the aldehyde's carbonyl oxygen, increasing its electrophilicity and organizing the transition state to favor the formation of a specific stereoisomer. nih.gov The precise stereochemical outcome is the result of a complex interplay between the aldehyde substrate, the silyl enol ether, and the specific Lewis acid used. nih.gov

Directed Aldol Reactions for Chiral Auxiliary Applications

Directed aldol reactions utilizing chiral auxiliaries represent a powerful strategy for asymmetric synthesis. In this approach, a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of the aldol addition. While specific examples detailing the use of this compound in this context are not prevalent in the reviewed literature, the principles of chiral auxiliary-controlled aldol reactions are well-established. For instance, Evans chiral auxiliaries, such as oxazolidinones, are widely used to achieve high levels of stereoselectivity in aldol reactions. harvard.eduresearchgate.net The chiral auxiliary enforces a specific conformation of the enolate, leading to a highly diastereoselective attack on the aldehyde. The bulky TBS group on this compound would be expected to play a significant role in the facial selectivity of such a reaction.

Allylation Reactions

The addition of an allyl group to an aldehyde is a fundamental transformation in organic synthesis, creating a homoallylic alcohol, a versatile intermediate for further functionalization. unimi.it

Brown Allylation Protocol

The Brown allylation protocol is a highly effective method for the enantioselective allylation of aldehydes, employing B-allyldiisopinocampheylborane as a chiral reagent. unimi.itresearchgate.net This method is renowned for its high levels of stereocontrol, making it a valuable tool in the synthesis of natural products. unimi.itresearchgate.net When applied to this compound, the Brown allylation would be expected to proceed with high enantioselectivity, furnishing the corresponding homoallylic alcohol. The reaction typically involves the in-situ formation of the chiral allylborane reagent, which then reacts with the aldehyde at low temperatures to afford the desired product with a high degree of stereochemical purity. researchgate.netresearchgate.net

Below is a table summarizing the expected outcomes of the discussed reactions with this compound.

| Reaction | Reagent/Catalyst | Expected Major Product Stereochemistry | Key Influencing Factors |

| Mukaiyama Aldol Reaction | Silyl Enol Ether, BF3·Et2O | 1,3-anti | Size of the silyl protecting group, Lewis acid |

| Directed Aldol Reaction | Chiral Auxiliary (e.g., Evans) | Syn or Anti (depends on auxiliary) | Chiral auxiliary, Lewis acid |

| Brown Allylation | (-)-B-Allyldiisopinocampheylborane | (R)- or (S)-homoallylic alcohol | Chirality of the allylborane reagent |

Keck Asymmetric Allylation

The Keck asymmetric allylation is a reliable and highly enantioselective method for the addition of an allyl group to an aldehyde. wikipedia.org This reaction typically employs a catalytic amount of a chiral titanium(IV) complex, generated in situ from titanium tetraisopropoxide (Ti(Oi-Pr)4) and a chiral diol, most commonly (R)- or (S)-BINOL (1,1'-bi-2-naphthol). libretexts.org The nucleophilic allyl source is typically allyltributylstannane (B1265786).

In the context of this compound, the aldehyde would coordinate to the chiral Lewis acidic titanium center, activating it towards nucleophilic attack. The chirality of the BINOL ligand directs the approach of the allyltributylstannane to one of the enantiotopic faces of the aldehyde, resulting in the formation of a homoallylic alcohol with high enantiomeric excess. The choice of (R)- or (S)-BINOL determines the absolute stereochemistry of the resulting alcohol. This method has been widely applied in the synthesis of complex natural products. wikipedia.org

| Chiral Catalyst | Product Configuration | Typical Enantiomeric Excess (e.e.) |

| (R)-BINOL/Ti(Oi-Pr)4 | (R)-homoallylic alcohol | >90% |

| (S)-BINOL/Ti(Oi-Pr)4 | (S)-homoallylic alcohol | >90% |

This table shows the expected stereochemical outcomes for the Keck asymmetric allylation of this compound.

Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the construction of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. thieme-connect.de This reaction involves the treatment of an aldehyde, such as this compound, with a phosphorus ylide (a Wittig reagent), which is typically generated by the deprotonation of a phosphonium (B103445) salt with a strong base.

The reaction of this compound with a suitable phosphonium ylide allows for the extension of the carbon chain and the introduction of an alkene functionality. The geometry of the resulting double bond is dependent on the nature of the ylide. Non-stabilized ylides, such as those derived from simple alkyltriphenylphosphonium halides, generally lead to the formation of the (Z)-alkene as the major product under kinetic control. thieme-connect.de This transformation is particularly useful in the synthesis of precursors for polyunsaturated fatty acids and other long-chain natural products. nih.govnih.gov

| Phosphonium Ylide | Expected Major Alkene Isomer |

| CH3(CH2)nCH=P(Ph)3 (non-stabilized) | (Z)-alkene |

| (Ph)3P=CHCO2Et (stabilized) | (E)-alkene |

This table indicates the expected stereochemical outcome of the Wittig reaction with this compound based on the type of ylide used.

Organometallic Additions

The addition of Grignard reagents to the aldehyde functionality of this compound is a fundamental and highly efficient method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. chemguide.co.uklibretexts.org Grignard reagents, with the general formula RMgX, act as potent carbon-based nucleophiles. libretexts.org

The reaction proceeds via the nucleophilic attack of the carbanionic R group of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. youtube.com This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the corresponding secondary alcohol. khanacademy.org This reaction is highly versatile, as a wide variety of alkyl, vinyl, and aryl Grignard reagents can be employed, allowing for the introduction of diverse substituents. masterorganicchemistry.comyoutube.com The TBS ether protecting group is stable under the basic conditions of the Grignard reaction.

| Grignard Reagent (RMgX) | Product (Secondary Alcohol) |

| Methylmagnesium bromide (CH3MgBr) | 6-((tert-Butyldimethylsilyl)oxy)hexan-2-ol |

| Ethylmagnesium bromide (CH3CH2MgBr) | 7-((tert-Butyldimethylsilyl)oxy)heptan-3-ol |

| Phenylmagnesium bromide (C6H5MgBr) | 5-((tert-Butyldimethylsilyl)oxy)-1-phenylpentan-1-ol |

This table provides examples of secondary alcohols synthesized from the reaction of this compound with various Grignard reagents.

Organolithium Reagent Reactivity

The reactivity of this compound with organolithium reagents is governed by the fundamental principles of nucleophilic addition to carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Organolithium reagents (R-Li) are potent nucleophiles and strong bases, readily attacking the electrophilic carbon of the aldehyde group. fiveable.me This reaction, upon acidic workup, is expected to yield a secondary alcohol. masterorganicchemistry.com

The general transformation can be depicted as follows:

Nucleophilic Addition: The organolithium reagent adds to the carbonyl carbon of the pentanal, forming a tetrahedral lithium alkoxide intermediate. masterorganicchemistry.com

Aqueous Workup: Subsequent treatment with a mild acid (e.g., NH₄Cl) protonates the alkoxide to furnish the final secondary alcohol product. masterorganicchemistry.com

The tert-butyldimethylsilyl (TBS) ether serves as a protecting group for the primary alcohol, preventing the organolithium reagent from acting as a base to deprotonate the hydroxyl group, which would quench the nucleophile. This protecting group is generally stable to the reaction conditions, allowing for selective transformation of the aldehyde functionality.

While the general reactivity is well-established for aldehydes, specific studies detailing the reaction of this compound with various organolithium reagents, including data on yields, stereoselectivity, or the impact of different R-groups, were not prominently available in the surveyed literature. The expected products would be a range of 1-substituted-6-((tert-butyldimethylsilyl)oxy)hexan-2-ols.

Table 1: Expected Products from the Reaction of this compound with Organolithium Reagents

| Organolithium Reagent (R-Li) | Expected Product Name |

|---|---|

| Methyllithium (CH₃Li) | 6-((tert-Butyldimethylsilyl)oxy)heptan-2-ol |

| n-Butyllithium (n-BuLi) | 1-((tert-Butyldimethylsilyl)oxy)decan-5-ol |

| Phenyllithium (PhLi) | 1-((tert-Butyldimethylsilyl)oxy)-6-phenylhexan-2-ol |

This table is illustrative of the expected chemical transformations based on general organolithium reactivity and has not been populated with experimental data from specific studies on this compound.

Hydroacylation and Hydroformylation Studies

A comprehensive search of scientific literature did not yield specific studies detailing the participation of this compound in Rh-catalyzed hydroacylation, transfer hydroformylation, or related mechanistic studies of C-H bond activation. Therefore, the following subsections are included to maintain the requested structure, but currently lack specific data for the target compound.

No research was found that utilized this compound as a substrate in Rh-catalyzed hydroacylation reactions with alkenyl alcohols.

There is no available literature describing the use of this compound in transfer hydroformylation protocols.

No mechanistic studies involving C-H bond activation in catalytic cycles where this compound is a reactant have been reported in the surveyed literature.

Palladium-Catalyzed Reactions

Similar to the hydroacylation and hydroformylation studies, the role of this compound in specific palladium-catalyzed reactions remains unexplored in the available scientific literature.

A literature search did not reveal any instances of this compound being employed as a substrate in tandem oxidative cyclization–redox relay reactions catalyzed by palladium.

Tandem Oxidative Cyclization–Redox Relay

Diastereoselective Tetrahydrofuran (B95107) Synthesis

The synthesis of highly substituted tetrahydrofurans is a significant goal in organic chemistry, as this motif is present in a vast number of biologically active natural products. nih.gov Palladium-catalyzed oxidative cyclization reactions represent a powerful method for constructing these heterocyclic rings with high levels of diastereoselectivity. nih.gov In this context, substrates analogous to this compound, after conversion to an unsaturated alcohol, can undergo intramolecular cyclization.

The reaction typically proceeds through an anti-oxypalladation mechanism with 5-exo regioselectivity. nih.gov The stereochemical outcome of the cyclization can be influenced by various factors, including the specific catalyst system, reaction conditions, and the presence of directing groups within the substrate. For instance, intramolecular hydrogen bonding has been shown to enhance both reactivity and diastereoselectivity by imposing specific conformational constraints on the transition state. nih.gov While the specific diastereoselectivity for a derivative of this compound would depend on the substituents introduced, the general methodology provides a reliable pathway to substituted tetrahydrofurans.

Table 1: Factors Influencing Diastereoselectivity in Tetrahydrofuran Synthesis

| Factor | Description | Potential Impact |

|---|---|---|

| Catalyst System | The choice of palladium catalyst and ligands can create a specific chiral environment around the reacting centers. | High |

| Substrate Control | Pre-existing stereocenters or directing groups (e.g., hydroxyl groups) on the alkene tether can guide the approach of the palladium catalyst. nih.gov | High |

| Reaction Conditions | Temperature, solvent, and additives can influence the equilibrium of intermediates and the energy of transition states. | Moderate |

| Intramolecular Directing Groups | Functional groups capable of coordinating to the metal center or forming hydrogen bonds can lock the substrate in a preferred conformation for cyclization. nih.gov | High |

Mechanistic Probes: Deuterium (B1214612) Labeling Experiments

To elucidate the intricate mechanisms of complex organic transformations, such as palladium-catalyzed cyclizations, chemists often employ isotopic labeling studies. Deuterium labeling, in particular, is a powerful tool for tracking the movement and fate of specific hydrogen atoms throughout a reaction sequence. organic-chemistry.org

In the context of forming a tetrahydrofuran ring from a derivative of this compound, deuterium atoms can be strategically installed at various positions on the molecule. For example, a deuterium atom could replace a hydrogen at the terminal carbon of the alkene. By analyzing the position of the deuterium in the final tetrahydrofuran product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can gain insight into key mechanistic steps. nih.gov Such experiments can help confirm proposed intermediates and transition states, and establish the nature of alkene functionalization, for instance, whether a reaction proceeds via a specific hydride shift or an external protonation event. organic-chemistry.org

Catalyst Systems and Co-oxidants (e.g., PdCl₂/1,4-benzoquinone)

The intramolecular Wacker-type cyclization is a cornerstone of palladium-catalyzed heterocycle synthesis. nih.govwikipedia.org This process involves the activation of an alkene by a palladium(II) catalyst, which facilitates a nucleophilic attack by a tethered oxygen atom (the alcohol).

The general catalytic cycle can be described as follows:

Coordination: The Pd(II) catalyst, often PdCl₂, coordinates to the alkene double bond of the substrate. nih.gov

Nucleophilic Attack: The tethered hydroxyl group attacks the coordinated and activated alkene. This intramolecular oxypalladation step forms a new carbon-oxygen bond and a carbon-palladium sigma bond, generating a Pd(II)-alkyl intermediate. nih.govnih.gov

β-Hydride Elimination: The Pd(II)-alkyl intermediate undergoes β-hydride elimination to form the cyclized product and a palladium(II)-hydride species.

Reductive Elimination & Reoxidation: The palladium(II)-hydride species reductively eliminates to produce palladium(0) (Pd(0)) metal. For the reaction to be catalytic, the Pd(0) must be reoxidized back to the active Pd(II) state. wikipedia.org

This reoxidation is where the co-oxidant comes into play. While the industrial Wacker process often uses a copper(II) chloride/oxygen system, laboratory-scale syntheses frequently employ stoichiometric oxidants like 1,4-benzoquinone (B44022) (BQ). nih.govwikipedia.org The benzoquinone accepts electrons from the Pd(0), regenerating the Pd(II) catalyst and being reduced to hydroquinone (B1673460) in the process. This allows a catalytic amount of the palladium salt to turn over multiple molecules of the substrate.

Table 2: Components of a Typical Wacker-Type Cyclization System

| Component | Example | Role in Catalytic Cycle |

|---|---|---|

| Catalyst Precursor | Palladium(II) chloride (PdCl₂) | Source of the active Pd(II) catalyst. |

| Co-oxidant | 1,4-Benzoquinone (BQ) | Reoxidizes Pd(0) to the active Pd(II) state to ensure catalytic turnover. nih.gov |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and influences reaction rates. |

| Substrate | Unsaturated alcohol | Contains both the alkene and the nucleophile for cyclization. |

Silyl Protecting Group Manipulations

The tert-butyldimethylsilyl (TBS) ether is a robust protecting group for alcohols, valued for its stability across a wide range of reaction conditions. However, its selective removal is a critical step in the final stages of a synthetic sequence to unmask the hydroxyl functionality.

Deprotection Strategies for TBS Ethers (e.g., TBAF)

The most common and effective method for cleaving TBS ethers is the use of a fluoride (B91410) ion source. iwu.edu Tetra-n-butylammonium fluoride (TBAF) is the preeminent reagent for this transformation. gelest.comorganic-chemistry.org The deprotection mechanism is driven by the exceptionally high strength of the silicon-fluoride (Si-F) bond. The fluoride anion acts as a potent nucleophile, attacking the silicon atom of the TBS group. This forms a transient, pentavalent silicon intermediate which then readily fragments to release the alkoxide (the deprotected alcohol) and tert-butyldimethylsilyl fluoride. organic-chemistry.org

The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. gelest.com While highly effective, a key consideration when using TBAF is its inherent basicity, which can sometimes lead to undesired side reactions with base-sensitive functional groups in the substrate. chemspider.com To mitigate this, the reaction can be buffered, for instance by adding acetic acid. chemspider.comthieme-connect.com

Table 3: Common Reagents for TBS Ether Deprotection

| Reagent | Abbreviation | Typical Conditions | Mechanism/Notes |

|---|---|---|---|

| Tetra-n-butylammonium fluoride | TBAF | THF, Room Temperature | Nucleophilic fluoride attack on silicon. The most common method, but can be basic. gelest.comchemspider.com |

| Hydrofluoric Acid | HF | Acetonitrile, often with pyridine (B92270) (HF-Pyridine) | Acid-catalyzed cleavage. Can be highly corrosive and requires careful handling. |

| Acetyl Chloride | AcCl | Methanol (catalytic) | Mild method that tolerates various other protecting groups. organic-chemistry.org |

| Iron(III) Tosylate | Fe(OTs)₃ | Methanol (catalytic) | A mild, chemoselective, and catalytic method for deprotection. iwu.edu |

Applications in Natural Product Total Synthesis

Fragment Synthesis for Complex Natural Products

The modular nature of total synthesis often relies on the preparation of key fragments that are later coupled to construct the final target molecule. 5-((tert-Butyldimethylsilyl)oxy)pentanal is instrumental in the synthesis of such fragments, as demonstrated in the approaches to various complex natural products.

In the construction of macrocyclic natural products, the precise assembly of carbon fragments is paramount. The five-carbon backbone of this compound makes it a suitable precursor for the C1–C5 fragment of various macrocycles. The aldehyde functionality allows for a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) additions, or Horner-Wadsworth-Emmons reactions, to extend the carbon chain. The protected hydroxyl group at the C5 position can be unmasked at a later synthetic stage to participate in macrolactonization or other cyclization strategies. This approach is exemplified in synthetic strategies targeting complex macrolides where a C1-C5 unit is a key structural component.

The synthesis of the C9–C16 fragment of complex polyketide natural products often requires building blocks with defined stereochemistry and functional group handles for further elaboration. While not a direct C9-C16 fragment itself, this compound can serve as a starting material for the iterative synthesis of such fragments. For instance, in the synthesis of the C1–C16 fragment of Formosalide B, a structurally related, more substituted silyloxy aldehyde is utilized in a Horner–Wadsworth–Emmons reaction to construct a key intermediate. nih.gov This highlights the utility of the aldehyde moiety for chain extension and the silyl (B83357) ether for protecting a hydroxyl group that is crucial for the final structure. The general strategy involves the iterative addition of two-carbon units or the coupling with other elaborate fragments, where the initial five-carbon chain of a protected pentanal derivative forms a foundational part of the larger fragment.

Cryptomoscatone E3 is a polyketide natural product with a distinct lactone structure. nih.gov The total synthesis of such molecules often involves the coupling of several key fragments. researchgate.net Aldehyde-containing building blocks are fundamental to the synthesis of polyketide chains. The carbon backbone of this compound can be envisioned as a precursor to a portion of the polyketide chain in molecules like Cryptomoscatone E3. The aldehyde can undergo stereoselective aldol reactions, a cornerstone of polyketide synthesis, to build up the characteristic 1,3-oxygenated patterns. The protected hydroxyl group ensures that this functionality remains intact until it is needed for cyclization to form the lactone ring or for other strategic transformations.

Stereocontrolled Synthesis of Bioactive Molecules

The biological activity of natural products is often dictated by their three-dimensional structure. Therefore, the control of stereochemistry during synthesis is of utmost importance. The presence of a protected hydroxyl group in this compound allows it to be used in stereocontrolled reactions to set specific stereocenters.

The silyloxy group in this compound can direct the stereochemical outcome of reactions at or near the aldehyde. For example, in nucleophilic additions to the aldehyde, the bulky tert-butyldimethylsilyl group can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer. This is a common strategy for establishing new stereocenters with a high degree of control. The resulting secondary alcohol can then be further manipulated, and its stereochemistry can influence the stereochemical outcome of subsequent reactions along the carbon chain.

Polyketides are a large class of natural products characterized by repeating acetate (B1210297) or propionate (B1217596) units. Their synthesis often relies on the iterative, stereocontrolled construction of a carbon chain with a specific pattern of hydroxyl and methyl groups. This compound can serve as a starting point for the synthesis of polyketide motifs. The aldehyde functionality is a key handle for chain extension via aldol or other carbon-carbon bond-forming reactions. The stereochemistry of the newly formed hydroxyl groups can be controlled using chiral reagents or auxiliaries, and the existing silyloxy group can provide a point of reference for subsequent stereoselective transformations. This iterative approach allows for the controlled assembly of complex polyketide chains found in a wide array of bioactive natural products.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂Si |

| Molar Mass | 216.40 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 75-77 °C at 0.5 mmHg |

| Density | 0.877 g/mL at 25 °C |

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents often involves the systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity. In this context, this compound can serve as a versatile linker or spacer unit in the synthesis of a library of analogs for SAR studies. The five-carbon chain provides a degree of flexibility and spacing between different pharmacophoric elements of a molecule, and its length can be systematically varied to probe the optimal distance for biological activity.

The aldehyde group can be readily converted into a variety of functional groups, allowing for the introduction of diverse chemical moieties. For example, reductive amination of the aldehyde can be used to introduce a range of amines, while oxidation to a carboxylic acid allows for the formation of amides and esters. The protected hydroxyl group can be deprotected and functionalized in a similar manner.

Table 1: Potential Modifications of this compound for SAR Studies

| Starting Material | Reagents and Conditions | Modified Functional Group | Potential for Further Diversification |

|---|---|---|---|

| This compound | 1. R-NH₂, NaBH(OAc)₃2. TBAF | Amine | Acylation, alkylation, sulfonylation |

| This compound | 1. NaClO₂, NaH₂PO₄2. R-NH₂, EDC, HOBt | Amide | N-alkylation, modification of the R-group |

| This compound | 1. NaBH₄2. R-COOH, DCC, DMAP | Ester | Hydrolysis, modification of the R-group |

Applications in PROTAC Synthesis and Conjugation Reactions

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, as it influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The bifunctional nature of this compound makes it a potentially useful building block for the synthesis of PROTAC linkers. The five-carbon aliphatic chain can serve as the core of the linker, and the terminal functional groups can be used to attach the two ligands. The aldehyde can be derivatized, for example, through reductive amination, to connect to one of the ligands, while the protected hydroxyl group can be deprotected and converted into a suitable functional group, such as a carboxylic acid or an amine, for attachment of the second ligand.

The flexibility of the pentyl chain may be advantageous in allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation. Furthermore, the synthetic handles at either end of the this compound molecule allow for a modular approach to PROTAC synthesis, where different target ligands and E3 ligase ligands can be readily combined with the same linker core.

In a broader context of conjugation reactions, the aldehyde functionality of this compound can be utilized for bioconjugation, for instance, by reacting with aminooxy or hydrazine-functionalized biomolecules to form stable oxime or hydrazone linkages, respectively. The protected hydroxyl group provides a latent site for further modification after the initial conjugation event.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amphidinolides |

Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-((tert-butyldimethylsilyl)oxy)pentanal, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the aldehyde, the methylene (B1212753) groups of the pentyl chain, and the bulky tert-butyldimethylsilyl protecting group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and coupling constants (J), reported in Hertz (Hz), describe the interactions between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the aldehyde proton appears as a characteristic triplet at approximately 9.76 ppm. The methylene group adjacent to the silyloxy group (C5-H₂) resonates around 3.62 ppm, while the methylene group alpha to the aldehyde carbonyl (C2-H₂) is observed further downfield at about 2.44 ppm. The protons of the bulky silyl (B83357) group are clearly visible, with the nine equivalent protons of the tert-butyl group producing a sharp singlet at approximately 0.89 ppm and the six equivalent protons of the two methyl groups attached to the silicon appearing as a singlet around 0.05 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~9.76 | t | ~1.8 |

| CH₂-O-Si | ~3.62 | t | ~6.3 |

| CH₂-C=O | ~2.44 | dt | ~7.3, 1.8 |

| CH₂-CH₂-C=O | ~1.72 | quint | ~7.2 |

| CH₂-CH₂-O-Si | ~1.56 | quint | ~6.8 |

| Si-C(CH₃)₃ | ~0.89 | s | N/A |

| Si-(CH₃)₂ | ~0.05 | s | N/A |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each of the unique carbon atoms. The aldehyde carbon is the most deshielded, appearing at approximately 202.8 ppm. The carbon atom bonded to the silyloxy group resonates around 62.8 ppm. The carbons of the tert-butyl and dimethylsilyl groups have characteristic shifts in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CHO | ~202.8 |

| CH₂-O-Si | ~62.8 |

| CH₂-C=O | ~43.8 |

| CH₂-CH₂-O-Si | ~32.1 |

| Si-C(CH₃)₃ | ~25.9 |

| CH₂-CH₂-C=O | ~21.7 |

| Si-C(CH₃)₃ | ~18.3 |

| Si-(CH₃)₂ | ~-5.3 |

2D NMR Techniques for Structural Elucidation

Although specific Nuclear Overhauser Effect Spectroscopy (NOESY) data for this achiral molecule is not typically reported for relative stereochemistry, NOESY could be used to confirm through-space proximity, such as between the protons of the silyl methyl groups and the methylene protons at C5.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination (e.g., ESI-TOF)

Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry, the exact mass of an ion can be measured to within a few parts per million. und.edu This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₁H₂₄O₂Si. The high accuracy of HRMS helps to distinguish the compound from other potential isomers or compounds with the same nominal mass. uiowa.edu

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion / Adduct | Calculated m/z | Molecular Formula |

|---|---|---|

| [M+H]⁺ | 217.1618 | C₁₁H₂₅O₂Si |

| [M+Na]⁺ | 239.1438 | C₁₁H₂₄NaO₂Si |

| Monoisotopic Mass | 216.1546 | C₁₁H₂₄O₂Si |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the purification and assessment of the purity of this compound. Given its moderate polarity and potential sensitivity, specific techniques are employed.

Silica (B1680970) gel column chromatography is the most common method for the purification of this compound on a laboratory scale. researchgate.netteledynelabs.com A stationary phase of silica gel is used with a mobile phase typically consisting of a non-polar solvent like hexanes or heptane (B126788) and a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. researchgate.net The polarity of the eluent is optimized to ensure good separation of the desired aldehyde from starting materials (e.g., the corresponding alcohol) and byproducts. Due to the potential for aldehydes to degrade on acidic silica, the silica gel may be deactivated by adding a small amount of a base, like triethylamine, to the eluent system. researchgate.net The progress of the purification is monitored by Thin Layer Chromatography (TLC).

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for analyzing the purity of the compound, leveraging its volatility.

Flash Chromatography

Flash chromatography is a fundamental purification technique in organic synthesis, frequently employed to isolate this compound from crude reaction mixtures. rsc.org This method utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of a specific polarity. rsc.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By applying pressure to the column, the solvent is forced through the silica gel, accelerating the separation process.

The choice of solvent system (eluent) is critical for achieving effective separation. The polarity of the eluent is adjusted to control the rate at which the compounds move through the column. For a compound like this compound, a mixture of a non-polar solvent, such as hexanes or pentane (B18724), and a more polar solvent, like ethyl acetate (EtOAc) or diethyl ether (Et₂O), is commonly used. The optimal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). chemistryhall.com

Experimental findings from the synthesis of related compounds demonstrate typical conditions for purification. For instance, in one procedure, a product was purified using a solvent system of 5:1 hexanes-EtOAc. rsc.org In another example, a gradient of 5-15% diethyl ether in pentane was used to achieve separation. orgsyn.org

Table 1: Example Flash Chromatography Conditions for Silyl-Protected Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Silica Gel |

| Mobile Phase | 5:1 Hexanes:Ethyl Acetate | 5-15% Diethyl Ether in Pentane |

| Target Rf | ~0.2-0.3 | Not Specified |

This table illustrates common solvent systems used for the purification of compounds structurally similar to this compound via flash chromatography.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid analytical method for monitoring the progress of a chemical reaction. chemistryhall.comyoutube.com It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products. chemistryhall.com The principle is similar to flash chromatography, involving a stationary phase (typically a silica gel-coated plate) and a mobile phase. chemistryhall.com

The progress of the reaction is determined by comparing the spots. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the different components. chemistryhall.com

Table 2: Hypothetical TLC Monitoring Data

| Compound | Rf Value (20% EtOAc in Hexanes) | Observation at t = 2h |

|---|---|---|

| Starting Material (e.g., 1,5-Pentanediol mono-TBDMS ether) | 0.25 | Faint spot |

| Product (this compound) | 0.50 | Intense spot |

This table shows representative Rf values for a starting material and the product, this compound, illustrating how TLC can be used to monitor the conversion during a synthesis.

Chiral HPLC for Enantiomeric Ratio Determination

While this compound itself is an achiral molecule, it can be used as a precursor in asymmetric syntheses to create chiral products. In such cases, determining the enantiomeric ratio (or enantiomeric excess, e.e.) of the product is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical technique for this purpose. jsmcentral.orgresearchgate.net

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. jsmcentral.org These stationary phases are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose, which are coated onto a silica support. researchgate.net The enantiomers of a chiral compound form transient diastereomeric complexes with the CSP, leading to different retention times and thus separation. researchgate.net

To determine the enantiomeric ratio of a chiral derivative of this compound, a solution of the purified product is injected into the HPLC system. The mobile phase, typically a mixture of alkanes (like hexanes) and an alcohol modifier (like isopropanol), carries the sample through the chiral column. orgsyn.org A detector, commonly a UV detector, measures the absorbance of the eluting compounds. The enantiomeric ratio is calculated by comparing the peak areas of the two separated enantiomers in the resulting chromatogram.

Table 3: Typical Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Typical Setting |

|---|---|

| Column | Chiralcel IA, OD, etc. (Polysaccharide-based) |

| Mobile Phase | Hexanes/Isopropanol (e.g., 98:2) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV (e.g., 210 nm) |

This table outlines common parameters for a chiral HPLC method that could be adapted to determine the enantiomeric ratio of chiral molecules derived from this compound.

Mechanistic Investigations and Computational Studies

Transition State Analysis for Diastereoselectivity Control

While 5-((tert-Butyldimethylsilyl)oxy)pentanal itself is achiral, its reactions can generate new stereocenters. The control of diastereoselectivity in such transformations is paramount in synthetic chemistry, and transition state analysis provides a powerful tool for predicting and rationalizing the stereochemical outcomes.

The Felkin-Anh model is a cornerstone for predicting the stereochemistry of nucleophilic attack on chiral aldehydes and ketones, particularly those with an α-stereocenter. The model posits that the largest group at the α-carbon orients itself perpendicular to the carbonyl group, thereby directing the incoming nucleophile to the less sterically hindered face.

In related systems, such as β-silyloxy aldehydes, chelation control can sometimes override the predictions of the Felkin-Anh model, especially when Lewis acids are employed. This involves the formation of a cyclic transition state involving the carbonyl oxygen, the oxygen of the silyloxy group, and a metal center. For a γ-silyloxy aldehyde like the title compound, the formation of a stable six-membered chelate is a plausible mechanism for inducing stereocontrol in certain reactions.

Intramolecular hydrogen bonding can play a significant role in organizing the transition state of a reaction, thereby influencing its stereochemical outcome. While the TBS ether in this compound is not a hydrogen bond donor, reactions involving this compound could proceed via intermediates or with reagents that are capable of forming hydrogen bonds.

For instance, if the silyl (B83357) protecting group were to be replaced by a hydrogen (forming 5-hydroxypentanal), the resulting hydroxyl group could form an intramolecular hydrogen bond with the carbonyl oxygen. This would create a more rigid, cyclic-like conformation, which could significantly influence the facial selectivity of a nucleophilic attack on the aldehyde. While not directly applicable to the title compound, this consideration is important when planning synthetic routes that may involve deprotection steps or when comparing the reactivity of silyloxy aldehydes to their hydroxy analogues.

Kinetic Studies of Key Transformations

To date, specific kinetic studies on the key transformations of this compound have not been reported in the literature. However, general principles of aldehyde reactivity apply. The rate of nucleophilic addition to the aldehyde is influenced by both steric and electronic factors. The flexible alkyl chain does not impose significant steric hindrance directly at the carbonyl center. The electronic nature of the γ-silyloxy group is unlikely to have a strong inductive effect on the electrophilicity of the aldehyde carbonyl.

Kinetic studies would be invaluable in quantifying the reactivity of this aldehyde compared to other functionalized and unfunctionalized aldehydes. Such studies could involve monitoring the reaction progress using techniques like spectroscopy (NMR, UV-Vis) or chromatography (GC, HPLC) to determine reaction rates, activation energies, and the influence of catalysts or reaction conditions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry for investigating reaction mechanisms, predicting stereochemical outcomes, and understanding the electronic structure of molecules. For a flexible molecule like this compound, DFT calculations would be particularly insightful.

In the event of a reaction that produces diastereomers, DFT calculations can be used to predict the most likely stereochemical outcome. This is achieved by calculating the energies of all possible transition states leading to the different stereoisomers. The transition state with the lowest energy corresponds to the kinetically favored product.

Furthermore, should a reaction yield a product with new stereocenters, the DP4 (diastereomer probability) analysis, which is based on comparing experimentally measured NMR chemical shifts with DFT-calculated values for all possible diastereomers, could be a powerful tool for structural elucidation. While no specific DP4 analyses have been published for derivatives of this compound, this method is widely used for assigning the relative and absolute stereochemistry of complex and flexible molecules.

Table 1: Illustrative Data for DP4 Analysis of a Hypothetical Reaction Product (Note: This table is for illustrative purposes to demonstrate the principle of DP4 analysis and does not represent actual experimental or calculated data for a derivative of the title compound.)

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) - Diastereomer A | Calculated Shift (ppm) - Diastereomer B |

| C1 | 172.5 | 172.8 | 173.1 |

| C2 | 75.3 | 75.1 | 78.4 |

| C3 | 35.8 | 36.0 | 34.2 |

| H2 | 4.15 | 4.12 | 4.55 |

| H3 | 1.80 | 1.78 | 2.10 |

| DP4 Probability | 98.5% | 1.5% |

DFT calculations can be used to map the entire energy landscape of a reaction pathway, including reactants, intermediates, transition states, and products. This provides a detailed mechanistic picture and can reveal subtle factors that control the reaction's outcome. For this compound, this could involve modeling the conformational flexibility of the pentanal chain and how it interacts with incoming reagents. By calculating the relative energies of different conformers, it is possible to identify the most stable ground-state conformations and how these might influence the approach of a nucleophile.

Table 2: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT (Note: This table is hypothetical and for illustrative purposes.)

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended chain | 0.00 |

| B | Folded, non-hydrogen bonded | +1.2 |

| C | Gauche interaction in chain | +0.8 |

Such computational studies, though not yet published for this specific compound, would be instrumental in unlocking a deeper understanding of its chemical behavior and in designing new stereoselective reactions.

Inhibition and Activation Studies of Catalytic Processes

In the realm of catalysis, understanding the factors that inhibit or activate a catalytic cycle is paramount for reaction optimization. For a substrate like this compound, studies would typically investigate how different components of the reaction mixture affect the catalyst's performance. This can involve exploring the impact of Lewis acids or bases, co-catalysts, or even the accumulation of byproducts. For instance, the bulky tert-Butyldimethylsilyl (TBS) protecting group could sterically hinder the approach of the substrate to the catalytic center, or the aldehyde functionality could coordinate with the metal catalyst in a manner that is either productive or inhibitory to the desired reaction pathway.

Activation studies, on the other hand, would focus on identifying conditions or additives that enhance the rate and efficiency of the catalytic process. This could involve the use of specific ligands that promote a key step in the catalytic cycle, such as oxidative addition or reductive elimination, or the addition of activators that generate the active catalytic species.

Ligand Effects on Regioselectivity and Yield

For example, in a hypothetical hydroformylation reaction of an unsaturated derivative of this compound, the use of different phosphine (B1218219) ligands could favor the formation of either a linear or a branched aldehyde product. A bulky ligand might sterically favor the formation of the less hindered linear product, while a ligand with specific electronic properties might favor the branched isomer. The yield of the reaction is also heavily dependent on the ligand, as it can affect the stability of the catalyst and the rate of the catalytic turnover. An optimal ligand will not only direct the regioselectivity but also ensure a high turnover number and turnover frequency, leading to a higher yield of the desired product.

The systematic screening of various ligands with different steric and electronic profiles is a common strategy to optimize the regioselectivity and yield of a catalytic reaction. The data gathered from such screenings can provide valuable insights into the reaction mechanism and the nature of the transition states involved.

| Ligand Type | General Effect on Regioselectivity | General Effect on Yield |

| Bulky Phosphine Ligands | Often favor the formation of the sterically less hindered product (e.g., linear isomer in hydroformylation). | Can increase catalyst stability and turnover, leading to higher yields. |

| Electron-Rich Ligands | Can increase the rate of oxidative addition and influence the electronic nature of the catalytic intermediates. | May lead to higher catalytic activity and improved yields. |

| Bidentate Ligands | Can create a more defined and rigid coordination sphere around the metal center, leading to higher selectivity. | Often enhance catalyst stability, resulting in better overall yields. |

This table represents general trends observed in catalytic reactions and is not based on specific experimental data for this compound.

Future Directions and Research Perspectives

Development of Novel Catalytic Asymmetric Reactions

The aldehyde functionality in 5-((tert-Butyldimethylsilyl)oxy)pentanal is a prime site for stereoselective transformations. Future research will likely focus on expanding the toolkit of catalytic asymmetric reactions that utilize this and similar silyloxy aldehydes to create chiral molecules with high enantiomeric purity.

One promising avenue is the continued development of asymmetric aldol (B89426) reactions. While classic approaches exist, novel catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions are continuously sought. acs.orgacs.orgnih.gov For instance, the use of chiral organic catalysts or metal complexes with novel ligand architectures could provide enhanced stereocontrol in reactions involving this compound and various nucleophiles. nih.gov

Furthermore, the application of this aldehyde in other asymmetric transformations, such as catalytic asymmetric allylation, propargylation, and Michael additions, represents a significant area for exploration. The development of enantioselective methods to form carbon-carbon and carbon-heteroatom bonds at the aldehyde carbon will be crucial for synthesizing a diverse range of complex chiral molecules. dicp.ac.cnnih.gov The presence of the bulky tert-butyldimethylsilyl (TBS) protecting group can influence the stereochemical outcome of these reactions, a factor that warrants systematic investigation.

| Reaction Type | Potential Catalyst Class | Desired Outcome |

| Asymmetric Aldol Reaction | Chiral Lewis Acids, Organocatalysts | High diastereo- and enantioselectivity |

| Asymmetric Allylation | Chiral Boronates, Transition Metal Complexes | Enantioenriched homoallylic alcohols |

| Asymmetric Michael Addition | Chiral Amines, Phase-Transfer Catalysts | Chiral 1,5-dicarbonyl compounds |

Scalable Synthetic Routes for Industrial Applications

For this compound to be utilized as a key intermediate in industrial processes, the development of scalable and cost-effective synthetic routes is paramount. Current laboratory-scale syntheses may not be economically viable for large-scale production. Future research should focus on optimizing reaction conditions, minimizing waste, and utilizing readily available and inexpensive starting materials.

One potential strategy involves the selective oxidation of 1,5-pentanediol, followed by protection of the remaining hydroxyl group. Alternatively, the reduction of a suitable carboxylic acid derivative could provide the target aldehyde. researchgate.net Investigating different oxidizing and reducing agents, as well as optimizing reaction parameters such as temperature, pressure, and catalyst loading, will be critical for developing a robust and scalable process. The use of biocatalysis, employing enzymes to perform specific transformations, could also offer a green and efficient alternative for industrial synthesis. mdpi.com

| Synthesis Strategy | Key Transformation | Potential Advantages |

| Oxidation of 1,5-Pentanediol | Selective mono-oxidation and silylation | Readily available starting material |

| Reduction of Glutaric Acid Derivative | Selective mono-reduction | Control over functional group manipulation |

| Biocatalytic Approach | Enzymatic oxidation or reduction | Mild reaction conditions, high selectivity |

Exploration of Biological Activities of Derived Compounds

The structural motif present in derivatives of this compound, a hydroxylated five-carbon chain, is a common feature in many biologically active natural products and pharmaceutical agents. A significant future research direction is the synthesis of libraries of compounds derived from this building block and the subsequent evaluation of their biological activities.

By modifying the aldehyde and protected hydroxyl functionalities, a diverse range of molecules can be accessed. For example, the aldehyde can be converted into various heterocycles, amines, or extended carbon chains. The silyl (B83357) ether can be deprotected and further functionalized. These derivatives could be screened for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com In silico docking studies can be employed to predict the potential binding of these derived compounds to biological targets, guiding the synthetic efforts towards more promising candidates. mdpi.comresearchgate.net

| Compound Class | Potential Biological Activity |

| Polyhydroxylated Alkanes | Antifungal, Antibacterial |

| Lactones and Lactams | Anticancer, Enzyme Inhibition |

| Chiral Amines and Alcohols | Neurological, Cardiovascular |

Integration with Flow Chemistry and Automated Synthesis

The adoption of modern technologies such as flow chemistry and automated synthesis platforms can significantly accelerate the research and development process involving this compound. nih.govresearchgate.net Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.orgnih.gov

Future research could focus on developing continuous flow processes for the synthesis of this compound itself, as well as for its subsequent transformations. vapourtec.comvapourtec.com The precise control over reaction parameters in a flow reactor can lead to higher yields and purities. Furthermore, the integration of automated synthesis platforms would enable the rapid generation of compound libraries for biological screening. chemrxiv.orgchemrxiv.org These platforms can perform reactions, purify products, and analyze results with minimal human intervention, thereby increasing throughput and accelerating the discovery of new bioactive molecules derived from this versatile building block.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Synthesis and derivatization | Improved safety, scalability, and control |

| Automated Synthesis | Library generation for biological screening | High-throughput, rapid optimization |

| In Silico Modeling | Prediction of reaction outcomes and biological activity | Reduced experimental effort, focused design |

常见问题

Q. What are the key synthetic strategies for preparing 5-((tert-Butyldimethylsilyl)oxy)pentanal with high diastereomeric purity?

Answer: The synthesis typically involves protecting the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride. Critical steps include:

- Deprotonation : Use of n-butyllithium (n-BuLi) at -78°C to generate a reactive alkoxide intermediate.

- Reduction : Borane-ammonia complex ensures selective reduction without disturbing the TBDMS group.

- Temperature control : Maintaining low temperatures (-78°C to 0°C) minimizes side reactions and preserves stereochemical integrity.

- Purification : Flash column chromatography (hexane:ethyl acetate, 4:1) yields ≥95:5 diastereomeric purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the TBDMS group (e.g., δ ~0.1 ppm for Si-CH) and aldehyde proton (δ ~9.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M+Na]).

- Chromatography : GC-MS with non-polar columns (e.g., DB-5) monitors purity, though derivatization may be needed for aldehyde stability .

Q. How does the TBDMS group influence the stability of this compound under acidic/basic conditions?

Answer: The TBDMS group is stable under neutral and weakly basic conditions but hydrolyzes under:

- Acidic conditions : Trifluoroacetic acid (TFA) or HCl in THF/water removes the group.

- Fluoride ions : Tetra-n-butylammonium fluoride (TBAF) selectively cleaves the Si-O bond.

Experimental Tip: Monitor deprotection kinetics via TLC or in situ IR to avoid over-degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in multi-step syntheses?

Answer:

- Functional group compatibility : The aldehyde is reactive; avoid nucleophiles (e.g., amines) unless performing in situ reductions (e.g., NaBH).

- Protection-deprotection sequence : Introduce TBDMS early to shield the hydroxyl group during subsequent steps (e.g., Grignard additions).

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes aldehyde oxidation compared to polar aprotic solvents .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Answer: Common issues include:

- Incomplete deprotonation : Ensure stoichiometric excess of n-BuLi (4.0 equiv.) and strict temperature control (-78°C).

- Side reactions : Add borane-ammonia in portions to prevent exothermic decomposition.

- Purification losses : Optimize column chromatography gradients (e.g., hexane:ethyl acetate 4:1 → 3:1) to recover polar byproducts .

Q. What mechanistic insights explain the stereochemical outcomes in TBDMS-protected intermediates?

Answer: The bulky TBDMS group induces steric hindrance, favoring specific transition states:

- Cram’s rule : Electrophilic aldehyde attacks from the less hindered face.

- Chelation control : Li from n-BuLi coordinates with the carbonyl oxygen, directing nucleophile addition.

Validation: Use C NMR or X-ray crystallography to confirm configuration .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:

- Reference standards : Compare with databases using InChIKey identifiers (e.g., KHFHMQMSICVYFR-UHFFFAOYSA-N) .

- Solvent effects : Record spectra in deuterated chloroform (CDCl) to avoid solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR resolves rotational isomers or conformational exchange .

Q. Are there green chemistry alternatives for synthesizing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。